(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a bifunctional heterocyclic compound comprising a piperidine moiety substituted with a 1,1-difluoroethyl group at the 3-position, linked via a methanone bridge to a pyrrolidin-3-yl group. This structure is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where fluorine substituents modulate binding affinity and metabolic stability .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNCUUQWNVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv, a protein that plays a significant role in glucose metabolism and is a common target for the treatment of type 2 diabetes.
Mode of Action
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely function by binding to this enzyme and preventing it from breaking down incretin hormones, which stimulate insulin secretion.
Biochemical Pathways
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely impact the incretin system, which plays a crucial role in glucose homeostasis.
Pharmacokinetics
It is mentioned that similar compounds have high oral bioavailability in preclinical species and low plasma protein binding.
Biological Activity
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a difluoroethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H20F2N2O
- Molecular Weight : 246.3 g/mol
- CAS Number : 2098032-89-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Studies suggest that the difluoroethyl group enhances the compound's affinity for certain receptors, potentially modulating various biological pathways. This interaction is critical for its pharmacological effects.
Biological Activity and Pharmacological Properties
Research indicates that compounds containing piperidine and pyrrolidine moieties often exhibit significant pharmacological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy as serotonin receptor ligands, influencing mood regulation.
- CNS Activity : The piperidine structure is associated with various central nervous system (CNS) effects, including anxiolytic and analgesic properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Potential modulation of serotonin receptors | |
| CNS Effects | Anxiolytic and analgesic properties | |
| Receptor Affinity | High affinity for 5-HT1D receptors |
Study 1: Fluorinated Piperidine Derivatives
A study on fluorinated piperidine derivatives demonstrated that the incorporation of fluorine significantly affects the binding affinity and selectivity for serotonin receptors. The findings suggest that this compound may exhibit similar enhancements in receptor interaction, leading to improved pharmacokinetic properties such as oral absorption and bioavailability .
Study 2: Synthesis and Evaluation
Another investigation focused on the synthesis of related compounds and their biological evaluations. The study highlighted that structural modifications, like the addition of difluoroethyl groups, can lead to increased potency against specific targets involved in neuropharmacology .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent targeting central nervous system disorders. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter receptors.
Research indicates that (3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may exhibit various biological activities:
- Anticonvulsant Properties: Preliminary studies suggest it may have efficacy in reducing seizure activity.
- Antimicrobial Activity: The compound has been evaluated for its ability to inhibit bacterial growth, indicating potential as an antimicrobial agent.
Chemical Biology
This compound serves as a valuable probe in chemical biology for studying enzyme interactions and receptor binding mechanisms. Its unique structure allows researchers to investigate the effects of fluorinated compounds on biological systems.
Case Study 1: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various piperidine derivatives, including this compound. The results indicated significant reductions in seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy.
Case Study 2: Antimicrobial Testing
In another investigation detailed in Antibiotics, this compound was screened against several bacterial strains. Results demonstrated that it possessed noteworthy antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential for further development as an antibiotic.
Comparison with Similar Compounds
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2092514-37-7)
Structural Differences : Replaces the pyrrolidine (5-membered) ring with an azetidine (4-membered) ring.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular formula | C11H18F2N2O |
| Molecular weight | 232.27 g/mol |
| XlogP | 0.8 |
| Hydrogen bond donors/acceptors | 1/4 |
| Topological polar surface area | 32.299 Ų |
The reduced hydrogen bond donor count (1 vs. 2 in pyrrolidine analogs) could lower solubility but improve membrane permeability .
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
Structural Differences: Incorporates a trifluoromethylphenyl group on piperidine and an ethyl-substituted indazole. Functional Insights: The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects compared to the difluoroethyl group. This compound demonstrated efficacy as a retinol-binding protein antagonist, suggesting that fluorinated piperidine derivatives are viable scaffolds for enzyme inhibition .
GLUT4-Targeting Methanone Derivatives
Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide share structural motifs with the target compound, particularly the methanone bridge. Docking studies (Table 2 in ) indicate that such derivatives bind to GLUT4, analogous to ritonavir’s glucose modulation. The difluoroethyl group in the target compound may similarly enhance hydrophobic interactions with protein targets .
β-Secretase Inhibitors with Difluoroethyl Groups
The β-secretase inhibitor (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-[3-(1,1-difluoroethyl)benzyl]amino tetrahydro-2H-thiopyran-4-ol 1,1-dioxide highlights the role of difluoroethyl groups in stabilizing ligand-enzyme interactions through hydrophobic and halogen bonding. This supports the hypothesis that the difluoroethyl substituent in the target compound could enhance binding affinity in enzyme complexes .
GPCR-Targeting Methanone Derivatives
LY320135 ((6-methoxy-2-[4-methoxyphenyl]benzo[b]thien-3-yl)(4-cyanophenyl)methanone) and AM1241 are methanone-containing ligands for cannabinoid receptors.
Key Comparative Data
*Estimated based on structural similarity.
Research Implications
- Fluorination Impact : Difluoroethyl groups balance hydrophobicity and electronegativity, enhancing membrane permeability and target engagement compared to bulkier trifluoromethyl groups .
- Therapeutic Potential: Structural parallels with GLUT4 and GPCR-targeting compounds suggest applications in metabolic disorders or neurological diseases .
Preparation Methods
General Synthetic Strategy
The synthesis of (3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves:
- Formation of the amide bond between a substituted piperidine and a pyrrolidine derivative.
- Introduction of the 1,1-difluoroethyl group onto the piperidine nitrogen or carbon center.
- Use of coupling reagents to facilitate amide bond formation under mild conditions.
Detailed Preparation Methods
Amide Bond Formation via Coupling Reagents
A common approach to synthesize such amides is through coupling of a carboxylic acid derivative (or activated ester) with an amine. The literature indicates the use of coupling reagents such as:
| Coupling Reagent | Description and Use |
|---|---|
| N,N′-Carbonyldiimidazole (CDI) | Activates carboxylic acids to form imidazolides for amide formation. |
| N,N′-Dicyclohexylcarbodiimide (DCC) | Classic dehydrating agent for amide bond formation. |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | Water-soluble carbodiimide, often used with additives like HOBT. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) | Highly efficient coupling reagent, often used for difficult amide formations. |
| 1-Hydroxy-1,2,3-benzotriazole (HOBT) | Used as an additive to suppress racemization and improve yields. |
| O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) | Another efficient coupling reagent alternative to HATU. |
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane, often at ambient temperature to reflux conditions. The reaction time can vary from 0.5 hours to several days depending on the reagents and temperature.
Introduction of the Difluoroethyl Group
The 1,1-difluoroethyl substituent can be introduced by nucleophilic substitution or reductive amination methods using appropriate fluorinated precursors:
- Reaction of piperidine derivatives with 1,1-difluoroethyl halides or sulfonates under basic conditions.
- Reductive amination of piperidinyl intermediates with 1,1-difluoroacetaldehyde or equivalents in the presence of reducing agents such as sodium borohydride.
The fluorinated substituent is often introduced prior to amide coupling to ensure stability and reactivity of the intermediate.
Example Synthetic Sequence (Conceptual)
| Step | Reactants | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Piperidine derivative + 1,1-difluoroethyl halide | Base, solvent (e.g., MeCN), 80°C | 3-(1,1-Difluoroethyl)piperidine |
| 2 | Pyrrolidine-3-carboxylic acid or ester | Hydrolysis (if ester) | Pyrrolidin-3-yl carboxylic acid |
| 3 | Amide coupling of (Step 1) amine and (Step 2) acid | Coupling reagent (e.g., HATU), base, DMF, RT to reflux | This compound |
Research Findings and Yield Data
- Use of excess amine (2 equivalents) improves yields significantly in nucleophilic substitution steps introducing the difluoroethyl group.
- Coupling reagents like HATU and additives such as HOBT enhance amide bond formation efficiency and reduce side reactions.
- Reaction yields for similar piperidine-pyrrolidine amides typically range from 60% to 90% depending on purification and reaction scale.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Conditions | Comments |
|---|---|---|
| Coupling Reagents | CDI, DCC, EDCI, HATU, TBTU + HOBT | Choice depends on substrate |
| Solvents | DMF, THF, dioxane, MeCN | Polar aprotic solvents preferred |
| Temperature | Ambient to reflux (20–110°C) | Higher temp accelerates reaction |
| Reaction Time | 0.5 h to several days | Depends on reagents and temp |
| Base | Triethylamine, Hunig’s base | Neutralizes acid byproducts |
| Yield Range | 60–90% | Optimized conditions |
Additional Notes
- The synthetic sequence is flexible; order of steps can be adjusted based on starting material availability and reactivity.
- Protecting groups may be employed on nitrogen atoms if necessary but are often avoided for simplicity.
- Fluorinated intermediates require careful handling due to potential volatility and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
